2,3-Dichlorobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzaldoxime is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldoxime, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dichlorobenzaldoxime are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s two chlorine atoms and the oxime functional group .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzaldoxime can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in methanol at room temperature for about 2.5 hours .
Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of 2,3-dichlorobenzal chloride or 2,3-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid. This method is advantageous for large-scale production due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldoximes.
Scientific Research Applications
2,3-Dichlorobenzaldoxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-dichlorobenzaldoxime exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,4-Dichlorobenzaldoxime
- 2,6-Dichlorobenzaldoxime
- 3,4-Dichlorobenzaldoxime
Comparison: 2,3-Dichlorobenzaldoxime is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
4414-54-4 |
---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
(NZ)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4- |
InChI Key |
UDEADLUKAYYZNF-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NO |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.